Cas no 23145-07-5 (5-bromo-1-benzofuran)

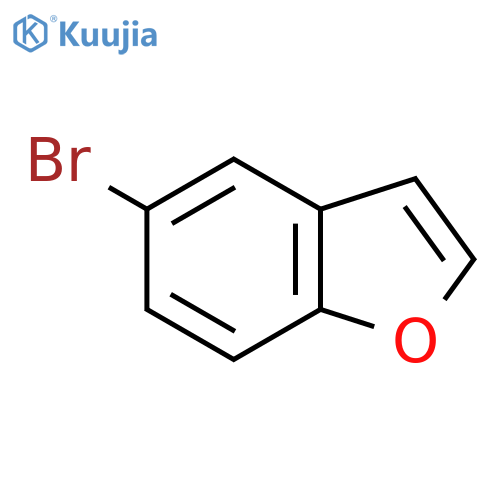

5-bromo-1-benzofuran structure

商品名:5-bromo-1-benzofuran

5-bromo-1-benzofuran 化学的及び物理的性質

名前と識別子

-

- 5-Bromobenzofuran

- 5-Bromobenzo[beta]furan

- 5-Bromo-1-Benzofuran

- 5-Bromo-benzofuran

- 5-Brom-benzofuran

- 5-Bromobenzo(b)-furan

- 5-Bromobenzo[b]furan

- Benzofuran,5-bromo

- Benzofuran, 5-bromo-

- AYOVPQORFBWFNO-UHFFFAOYSA-N

- PubChem22017

- 5-Bromo-1-benzofuran #

- AMBZ0123

- BCP01211

- WT1344

- SBB092094

- RP04079

- AM90076

- MB02701

- 5-Bromobenzofuran, 97%

- SCHEMBL6733

- FT-0600516

- EN300-114336

- CS-W004134

- 23145-07-5

- SY003919

- MFCD03407317

- A4895

- CS-W003038

- DTXSID6073441

- W-206816

- AKOS006230014

- B3889

- FS-2272

- 5-bromobenzo[beta]furan, 98 %

- AC-6672

- 5-Bromobenzo[beta]furan;5-Bromobenzofuran;Buttpark 95\\50-66;5-Bromobenzo[b]furan;5-Bromobenzo[beta]furan, 98 %;5-Bromobenzofuran ,97%

- DB-012255

- 5-bromo-1-benzofuran

-

- MDL: MFCD03407317

- インチ: 1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H

- InChIKey: AYOVPQORFBWFNO-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=CO2)C=1

計算された属性

- せいみつぶんしりょう: 195.95238g/mol

- ひょうめんでんか: 0

- XLogP3: 3

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 0

- どういたいしつりょう: 195.95238g/mol

- 単一同位体質量: 195.95238g/mol

- 水素結合トポロジー分子極性表面積: 13.1Ų

- 重原子数: 10

- 複雑さ: 126

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Liquid

- 密度みつど: 1.573 g/mL at 25 °C

- ゆうかいてん: 8°C(lit.)

- ふってん: 226°C(lit.)

- フラッシュポイント: 95.2℃

- 屈折率: n20/D 1.605

- PSA: 13.14000

- LogP: 3.19530

5-bromo-1-benzofuran セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S26-S37/39

-

危険物標識:

- セキュリティ用語:S26;S37/39

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- リスク用語:R36/37/38

5-bromo-1-benzofuran 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2942000000

5-bromo-1-benzofuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09175-10g |

5-bromo-1-benzofuran |

23145-07-5 | 97% | 10g |

318.00 | 2021-07-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HN555-1g |

5-bromo-1-benzofuran |

23145-07-5 | 97% | 1g |

¥95.0 | 2022-06-10 | |

| Chemenu | CM158500-100g |

5-Bromobenzofuran |

23145-07-5 | 96% | 100g |

$212 | 2024-07-28 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09175-500g |

5-bromo-1-benzofuran |

23145-07-5 | 97% | 500g |

¥8819 | 2023-09-15 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09175-100g |

5-bromo-1-benzofuran |

23145-07-5 | 97% | 100g |

¥2235 | 2023-09-15 | |

| Enamine | EN300-114336-0.5g |

5-bromo-1-benzofuran |

23145-07-5 | 95% | 0.5g |

$19.0 | 2023-10-26 | |

| Enamine | EN300-114336-10.0g |

5-bromo-1-benzofuran |

23145-07-5 | 95% | 10g |

$96.0 | 2023-06-09 | |

| eNovation Chemicals LLC | D573741-10g |

5-Bromo-1-benzofuran |

23145-07-5 | 95% | 10g |

$400 | 2024-06-05 | |

| eNovation Chemicals LLC | K09910-25g |

5-Bromo-benzofuran |

23145-07-5 | 97% | 25g |

$1260 | 2024-06-09 | |

| Enamine | EN300-114336-0.1g |

5-bromo-1-benzofuran |

23145-07-5 | 95% | 0.1g |

$19.0 | 2023-10-26 |

5-bromo-1-benzofuran 関連文献

-

1. Divergent synthesis of biflavonoids yields novel inhibitors of the aggregation of amyloid β (1–42)Tze Han Sum,Tze Jing Sum,Súil Collins,Warren R. J. D. Galloway,David G. Twigg,Florian Hollfelder,David R. Spring Org. Biomol. Chem. 2017 15 4554

-

Zhengfen Liu,Minyan Li,Bijun Wang,Guogang Deng,Wen Chen,Byeong-Seon Kim,Hongbin Zhang,Xiaodong Yang,Patrick J. Walsh Org. Chem. Front. 2018 5 1870

-

Majid?M. Heravi,Vahideh Zadsirjan,Hoda Hamidi,Parvin Hajiabbas Tabar Amiri RSC Adv. 2017 7 24470

-

Kumiko Ando,Eriko Tsuji,Yuko Ando,Noriko Kuwata,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Shigekatsu Kohno,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 625

-

Kumiko Ando,Eriko Tsuji,Yuko Ando,Noriko Kuwata,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Shigekatsu Kohno,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 625

23145-07-5 (5-bromo-1-benzofuran) 関連製品

- 79002-39-4(1-Benzofuran-5-carbonitrile)

- 1136-77-2(Dibenzofuran,4,6-dimethyl-)

- 123297-88-1(Benzofuran-6-carbaldehyde)

- 13196-10-6(1-benzofuran-5-ol)

- 21535-97-7(3-Methylbenzofuran)

- 132-64-9(Dibenzofuran)

- 17059-51-7(6-methyl-1-benzofuran)

- 4265-25-2(2-Methylbenzofuran)

- 10035-16-2(1-Benzofuran-5-carbaldehyde)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23145-07-5)5-bromo-1-benzofuran

清らかである:99%/99%

はかる:100g/500g

価格 ($):159.0/796.0